2-[2-(3,4-Dimethoxyphenyl)ethyl]-7-(pyridin-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{2-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL}PYRIDINE is a complex organic compound that belongs to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a triazolopyrimidine core linked to a dimethoxyphenyl group and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{2-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL}PYRIDINE typically involves multiple steps, starting with the preparation of the triazolopyrimidine core. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The dimethoxyphenyl group is then introduced via a coupling reaction, followed by the attachment of the pyridine ring through a series of substitution reactions. The overall process requires precise control of reaction conditions, including temperature, pH, and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize reaction efficiency and scalability. Advanced purification techniques, such as chromatography and crystallization, are employed to isolate the final product with high purity. The industrial synthesis also focuses on minimizing waste and improving the overall sustainability of the process.
Chemical Reactions Analysis
Types of Reactions
3-{2-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL}PYRIDINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents.
Substitution: Halogenated reagents, organometallic compounds; reactions often require catalysts such as palladium or copper.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis
Properties
Molecular Formula |
C20H19N5O2 |
---|---|
Molecular Weight |
361.4 g/mol |
IUPAC Name |
2-[2-(3,4-dimethoxyphenyl)ethyl]-7-pyridin-3-yl-[1,2,4]triazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C20H19N5O2/c1-26-17-7-5-14(12-18(17)27-2)6-8-19-23-20-22-11-9-16(25(20)24-19)15-4-3-10-21-13-15/h3-5,7,9-13H,6,8H2,1-2H3 |
InChI Key |
NIQOHKINYHXWFN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CCC2=NN3C(=CC=NC3=N2)C4=CN=CC=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.